molecular formula C6H7BFNO2 B2404043 (5-Fluoro-6-methylpyridin-3-YL)boronic acid CAS No. 1858215-94-7

(5-Fluoro-6-methylpyridin-3-YL)boronic acid

Cat. No.: B2404043
CAS No.: 1858215-94-7
M. Wt: 154.94
InChI Key: RLFWFKJSNCHEJS-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with fluorine at position 5 and a methyl group at position 4. Its molecular formula is C₆H₇BFNO₂, with a molecular weight of 170.93 g/mol (exact mass: 171.06) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex arylpyridine derivatives, which are critical intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWFKJSNCHEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-3-yl)boronic acid typically involves the hydroboration of the corresponding pyridine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne . This process is generally rapid and allows for the exploration of organoborane chemistry .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of acoustic dispensing technology has also been explored to accelerate the synthesis and miniaturize reaction scouting, allowing access to large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
(5-Fluoro-6-methylpyridin-3-YL)boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating cancer and infectious diseases. Its ability to form reversible covalent bonds with biological targets enhances the efficacy of drug candidates. Research indicates that boronic acids can interact with proteases and other enzymes, making them valuable in drug design for targeted therapies.

Case Study: Targeting Cancer
In a study focused on developing inhibitors for specific cancer-related enzymes, this compound was utilized to create compounds that effectively inhibited protease activity. The results demonstrated significant potential for this compound in the development of new cancer therapies.

Bioconjugation

Enhancing Drug Specificity
The compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application improves the specificity of drug delivery systems and reduces side effects. The unique reactivity of boronic acids allows for selective binding to diols present on biomolecules, facilitating the design of targeted therapies .

Application Example: Imaging Agents
A notable application of this compound is in the development of imaging agents for diagnostic purposes. By conjugating this compound with fluorescent markers, researchers have enhanced the sensitivity and specificity of imaging techniques used in medical diagnostics .

Material Science

Development of Advanced Materials
In material science, this compound is used to create advanced materials such as sensors and catalysts. Its unique chemical properties facilitate efficient reactions, making it an essential component in the synthesis of novel materials with specific functionalities .

Case Study: Sensor Development
Research has demonstrated that incorporating this compound into sensor platforms significantly improves their sensitivity to target analytes. This advancement has implications for environmental monitoring and biomedical applications .

Organic Synthesis

Versatile Building Block
As a versatile building block in organic synthesis, this compound enables the creation of complex molecules with high precision. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing various organic compounds.

Comparison with Other Boronic Acids

Compound NameStructure FeaturesUnique Characteristics
Phenylboronic AcidSimple phenyl groupWidely used in various coupling reactions
4-Fluorophenylboronic AcidFluorine at para positionSimilar reactivity but different selectivity
This compound Fluorine and methyl on pyridineEnhanced reactivity and application versatility

This table illustrates how this compound stands out due to its combination of functional groups, which influences its reactivity compared to other boronic acids.

Diagnostics

Utilization in Diagnostic Assays
The compound is also utilized in diagnostic assays, particularly for detecting biomolecules. Its ability to form stable complexes with diols enhances the sensitivity and specificity of these assays, making it a valuable tool in clinical diagnostics .

Example: Biomarker Detection
In recent studies, this compound has been employed in assays designed to detect specific biomarkers associated with diseases. The results indicated improved detection limits compared to traditional methods, showcasing its potential impact on medical testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinyl Boronic Acids

Table 1: Structural Similarity of Pyridinyl Boronic Acid Derivatives

Compound Name CAS Number Structural Similarity Score* Key Substituents
(5-Fluoro-6-methylpyridin-3-yl)boronic acid 1858215-94-7 Reference (1.00) 5-F, 6-CH₃
(6-Chloro-5-fluoropyridin-3-yl)boronic acid 1072946-66-7 0.81 5-F, 6-Cl
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid 856250-60-7 0.75 5-F, 6-OCH₃
(2-Fluoropyridin-3-yl)boronic acid 174669-73-9 0.75 2-F
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid 1309982-57-7 0.72 5-F, 6-OCH₂CH₃

*Similarity scores derived from structural alignment algorithms (Tanimoto coefficient ≥ 0.7) .

Key Comparison Parameters

2.1 Physicochemical Properties
  • pKa and Reactivity: Boronic acids with electron-withdrawing groups (e.g., -F at position 5) exhibit lower pKa values, enhancing their reactivity at physiological pH. For example, fluorinated derivatives like this compound likely have a pKa closer to 8.5–9.5, comparable to 3-acetamidophenylboronic acid (3-AcPBA, pKa ~8.7) but lower than non-fluorinated analogs .
  • Solubility : The methyl group at position 6 moderately increases lipophilicity compared to methoxy or hydroxy analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid), which are more water-soluble but prone to precipitation in cell culture media .

Biological Activity

(5-Fluoro-6-methylpyridin-3-YL)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews.

Structural Characteristics

The molecular formula of this compound is C₆H₇BFNO₂, with a molecular weight of approximately 154.93 g/mol. The compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with both a fluorine and a methyl group. This specific arrangement enhances its reactivity and potential applications in drug development.

General Biological Activity of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design, particularly for targeting enzymes like proteases. They are instrumental in enhancing the binding affinity of drug candidates towards their biological targets, thereby improving therapeutic effects and influencing pharmacokinetic profiles, including absorption and metabolism .

Case Studies and Research Findings

  • GSK-3 Inhibitors : A study evaluated various boronic acid derivatives for their ability to inhibit GSK-3 isoforms. The results suggested that the presence of electron-withdrawing groups like fluorine could enhance selectivity and potency against specific isoforms .
  • Antiviral Properties : Some boronic acid-containing compounds have been identified as effective against viral infections, showcasing potential as antiviral agents. This includes activity against viruses such as hepatitis A and others, indicating a broad spectrum of biological activity .
  • Mechanistic Insights : Research has provided insights into the mechanisms by which boronic acids exert their effects on biological systems, including interactions with key proteins involved in cell signaling pathways .

Comparative Analysis with Other Boronic Acids

The unique structure of this compound can be contrasted with other known boronic acids:

Compound NameStructure FeaturesUnique Characteristics
Phenylboronic AcidSimple phenyl groupWidely used in various coupling reactions
4-Fluorophenylboronic AcidFluorine at para positionSimilar reactivity but different selectivity
6-Methylpyridin-2-YLboronic AcidLacks fluorine but similar methylDifferent electronic properties
This compound Fluorine and methyl on pyridine ringEnhanced reactivity and potential applications

This table illustrates how the presence of both fluorine and methyl groups in this compound may influence its reactivity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing (5-Fluoro-6-methylpyridin-3-yl)boronic acid, and what purity considerations are critical for cross-coupling reactions?

The synthesis typically involves halogenated pyridine precursors undergoing Miyaura borylation using palladium catalysts. For example, bromo- or iodo-substituted pyridines react with bis(pinacolato)diboron (B₂Pin₂) under inert conditions . Purity (>97% by HPLC) is critical to avoid side reactions in Suzuki-Miyaura couplings, as residual halides or unreacted precursors can inhibit catalytic activity. Purification via recrystallization or column chromatography is recommended to achieve high yields for biomedical applications .

Q. How does the fluoromethyl substitution at the pyridine ring influence the electronic properties and reactivity of this compound in Suzuki-Miyaura couplings?

The electron-withdrawing fluorine atom reduces electron density at the boronic acid moiety, enhancing its electrophilicity and accelerating transmetallation steps in cross-coupling reactions. The methyl group at position 6 sterically stabilizes the boronic acid, reducing protodeboronation side reactions. This dual effect improves coupling efficiency with aryl halides, particularly for electron-rich partners .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory results in the biological activity of this compound derivatives across different cancer cell lines?

Contradictions often arise due to cell-specific proteasome isoform expression or variations in membrane permeability. To address this:

  • Perform isoform-specific proteasome inhibition assays (e.g., chymotrypsin-like vs. caspase-like activity) .
  • Use fluorescently tagged derivatives to quantify cellular uptake via flow cytometry .
  • Compare results with positive controls like bortezomib to contextualize potency differences .

Q. How can stopped-flow fluorescence techniques be applied to study the binding kinetics of this compound with diol-containing biomolecules?

Stopped-flow methods enable real-time monitoring of boronic acid-diol binding. For example:

  • Mix the boronic acid with fructose or glucose under physiological pH.
  • Track fluorescence quenching (if using a fluorophore-conjugated boronic acid) to calculate rate constants (kₒₙ/kₒff).
  • Compare kinetic trends to thermodynamic data to determine if binding is diffusion- or reaction-controlled .

Q. What thermal analysis methods (e.g., TGA-DSC) are most effective in characterizing the decomposition pathways of this compound under oxidative conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under air or nitrogen can identify degradation stages:

  • Initial mass loss (~150–200°C) corresponds to boroxine formation.
  • Exothermic peaks in DSC indicate oxidative decomposition of the pyridine ring.
  • Pyrolysis-GC/MS further identifies volatile byproducts (e.g., HF, CO₂) .

Q. How do structural modifications at the boronic acid moiety impact the proteasome inhibition efficacy compared to established drugs like bortezomib?

Modifications alter binding affinity to the proteasome’s β5 subunit:

  • Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, improving covalent bonding with the catalytic threonine residue.
  • Bulky substituents (e.g., methyl) may reduce off-target effects but lower solubility.
  • Comparative IC₅₀ assays using purified 20S proteasomes reveal structure-activity relationships .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others observe minimal effects in the same cell type?

Discrepancies may arise from:

  • Batch variability : Impurities (e.g., residual palladium) can induce false-positive cytotoxicity .
  • Assay conditions : Serum-containing media sequester boronic acids, reducing effective concentrations. Use serum-free conditions for consistent results .
  • Metabolic activation : Some derivatives require intracellular esterase-mediated hydrolysis to release the active boronic acid .

Methodological Best Practices

Q. What analytical techniques are essential for validating the structural integrity of this compound post-synthesis?

  • ¹¹B NMR : Confirms boronic acid formation (δ ~30 ppm for free acid, ~18 ppm for boronate esters).
  • HPLC-MS : Detects protodeboronation byproducts (e.g., pyridine derivatives).
  • XRD : Resolves crystallographic details if single crystals are obtainable .

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